alpha-Santalol alpha-Santalol d-alpha-Santalol is a natural product found in Daucus carota with data available.
Brand Name: Vulcanchem
CAS No.: 115-71-9
VCID: VC21354234
InChI: InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3/b10-5-/t11?,12-,13?,14+,15?/m1/s1
SMILES: CC(=CCCC1(C2CC3C1(C3C2)C)C)CO
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

alpha-Santalol

CAS No.: 115-71-9

Cat. No.: VC21354234

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-Santalol - 115-71-9

Specification

CAS No. 115-71-9
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (Z)-5-[(1R,3S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol
Standard InChI InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3/b10-5-/t11?,12-,13?,14+,15?/m1/s1
Standard InChI Key PDEQKAVEYSOLJX-YHPVVBAKSA-N
Isomeric SMILES C/C(=C/CC[C@]1(C2C[C@H]3C1(C3C2)C)C)/CO
SMILES CC(=CCCC1(C2CC3C1(C3C2)C)C)CO
Canonical SMILES CC(=CCCC1(C2CC3C1(C3C2)C)C)CO
Boiling Point 166-167 °C @ 14 MM HG
Flash Point Flash point > 100 °C
GREATER THAN 212 °F CC

Introduction

Chemical Properties and Structure

Molecular Identity

Alpha-Santalol has the molecular formula C₁₅H₂₄O with a molecular weight of 220.3505 . It is also known by several alternative names including 2-Penten-1-ol, 5-(2,3-dimethyltricyclo[2.2.1.0(2,6)]hept-3-yl)-2-methyl-, [R(Z)]-; (+)-α-Santalol; cis-α-Santalol; Sandal; Santalol A; d-α-Santalol; and (Z)-α-Santalool .

Physical Properties

The physical properties of α-Santalol provide important information about its behavior under different conditions, which is relevant for its applications and formulation development. Key physical parameters include:

PropertyValueReference
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.3505 g/mol
Reduced Pressure Boiling Point440.2 K at 0.019 bar
Enthalpy of Vaporization58.3 kJ/mol at 308 K

Structural Characteristics and Reactivity

The structural characteristics of α-Santalol have been extensively studied using computational methods including Hartree Fock (HF) and Density Functional Theory (DFT) . These studies have employed various basis sets (6-311G, 6-311G(d), and 6-311G(d,p)) to determine structural parameters such as bond lengths, Mullikan atomic charges, electrostatic potential surfaces, vibrational frequencies, polarizability, and dipole moment .

Spectral Characteristics

Infrared (IR) spectroscopy has provided valuable insights into the functional groups present in α-Santalol. The IR spectrum can be divided into two regions: the fingerprint region (400-1000 cm⁻¹) and the functional group region (1000-4000 cm⁻¹) .

A characteristic broad peak between 3100 cm⁻¹ and 3600 cm⁻¹ indicates the presence of exchangeable protons, typically from alcohol groups . The calculated IR frequencies at DFT(B3LYP)/6-311G showed that O39-H40 stretching occurs at 3672.31 cm⁻¹, whereas C-H stretching in the molecule occurs at frequencies less than 3672.31 cm⁻¹ . These observations confirm that the reactivity of α-Santalol is significantly influenced by the presence of the O-H group .

Extraction and Isolation Methods

Alpha-Santalol is traditionally obtained from sandalwood oil through various extraction and isolation methods. A documented method involves column chromatography using n-Hexane:Ethyl acetate in a 3:1 ratio as the solvent system . The purity of isolated α-Santalol is typically assessed using gas chromatography to ensure its suitability for research and potential therapeutic applications .

Animal ModelProtocolEffect of α-Santalol (5%, w/v)Reference
CD-1 and SENCAR miceDMBA-initiated and TPA-promotedInhibited skin cancer development and ODC activity
SKH-1 hairless miceUVB-initiated and TPA-promotedInhibited skin tumorigenesis
SKH-1 hairless miceDMBA-initiated and UVB-promotedInhibited skin tumorigenesis
SKH-1 hairless miceUVB-initiated and UVB-promotedInhibited skin tumorigenesis

Additionally, α-Santalol application suppressed UVB-caused induction of epidermal ornithine decarboxylase (ODC) activity in SKH-1 mice and inhibited DNA synthesis induced by TPA in both CD-1 and SENCAR mice .

Effects on Cell Cycle and Cell Viability

Alpha-Santalol has significant effects on cell cycle progression in cancer cells. In vitro studies using human epidermoid carcinoma A431 cells (p53 mutated) and human melanoma UACC-62 cells (p53 wild-type) have revealed that α-Santalol at concentrations of 50-100 μM decreases cell viability from 24 h treatment onwards .

Cell LineTypeTreatmentEffectReference
A431Human epidermoid carcinoma (p53 mutated)50-75 μM, 6hG2/M phase cell cycle arrest
UACC-62Human melanoma (p53 wild-type)50-75 μM, 6hG2/M phase cell cycle arrest
MDA-MB 231Human breast cancerα-SantalolReduced migration and wound healing
MCF-7Human breast cancerα-SantalolReduced migration and wound healing

Molecular Mechanisms of Action

Effects on Microtubules

Alpha-Santalol has been demonstrated to cause depolymerization of microtubules similar to the effect of vinblastine in UACC-62 cells . This effect on microtubule dynamics likely contributes to the G2/M phase arrest induced by α-Santalol, as microtubules play a crucial role in spindle formation and chromosome segregation during mitosis.

Wnt/β-catenin Pathway Targeting

In breast cancer cells, α-Santalol has been found to target the Wnt/β-catenin pathway, which is a key signaling pathway involved in cancer cell migration and invasion . The inhibition of cell migration by α-Santalol was mediated, at least in part, by affecting the localization of β-catenin from cytosol to nucleus in MDA-MB 231 cells .

Research Methodologies in Alpha-Santalol Studies

Computational Methods

Various computational approaches have been employed to study the structural and electronic properties of α-Santalol, including:

  • Hartree Fock (HF) and Density Functional Theory (DFT) calculations using different basis sets (6-311G, 6-311G(d), and 6-311G(d,p))

  • Computation of bond lengths, Mullikan atomic charges, and electrostatic potential surfaces

  • Analysis of vibrational frequencies, polarizability, dipole moment, and IR spectra

  • Molecular docking studies to assess interactions with protein targets such as Monkeypoxgp158

Cell-Based Assays

Multiple cell-based experimental approaches have been utilized to evaluate the biological activities of α-Santalol, including:

  • Cell viability assays using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell cycle analysis through flow cytometry

  • Migration assays and wound healing assays to assess effects on cell motility

  • Immunoblotting and immunofluorescence to examine protein expressions and localizations

These methodologies have provided valuable insights into the mechanisms of action of α-Santalol and its potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator